Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1250884-13-9) is a bicyclic compound with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. Its structure features a rigid norbornane-like bicyclic framework with a tert-butyl carbamate protecting group and a stereospecific amino group at the C5 position in the (5S)-configuration . This compound is synthesized via multistep routes, including palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes or SmI₂-mediated spirocyclization cascades .
The stereochemistry of the amino group and bicyclic framework is critical for its biological activity. X-ray crystallography and NMR spectroscopy (e.g., NOESY correlations) confirm the spatial arrangement of substituents, ensuring enantiopurity . The amino group enables participation in reactions such as acylation, alkylation, and organometallic coupling, making it a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7?,8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-HACHORDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CC1C[C@@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, identified by CAS number 1250884-13-9, is a compound of interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structural Characteristics : The compound features a bicyclic structure that is significant for its interaction with nAChRs.
This compound acts primarily as an agonist for the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is known to play a critical role in various central nervous system (CNS) functions, including cognition, memory, and neuroprotection. Activation of α7 nAChRs has been associated with:
- Neuroprotective Effects : Potential in mitigating neurodegenerative diseases.
- Cognitive Enhancement : Improvement in learning and memory processes.
- Anti-inflammatory Properties : Modulation of inflammatory responses in the CNS.
In Vitro Studies
- Calcium Flux Assays : A study utilized SHEP-1 cells expressing a mutated form of α7 nAChR to assess the agonistic activity of the compound. The results indicated significant calcium flux upon application of this compound, confirming its role as an α7 nAChR agonist .
In Vivo Studies
- Animal Models : Research involving rodent models demonstrated that administration of this compound resulted in improved cognitive function and reduced symptoms associated with anxiety and depression . These findings suggest potential therapeutic applications in treating cognitive deficits and mood disorders.
Comparative Analysis with Other Compounds
Safety and Handling
The compound should be handled with care due to potential hazards associated with its chemical properties. It is recommended to store it in a dark, dry place at controlled temperatures to maintain stability.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves several multistep processes starting from readily available precursors. The compound's reactivity is attributed to its amino and carboxylate functional groups, allowing it to participate in various chemical reactions, including acylation and alkylation.
Scientific Research Applications
-
Drug Development
- This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its structural characteristics enable the design of novel drugs targeting specific biological pathways.
- Case studies have demonstrated its utility in developing compounds with neuroactive properties, potentially useful in treating neurological disorders.
-
Catalysis
- The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states and enhance reaction rates.
- Its unique bicyclic structure allows for selective activation of substrates, making it an attractive candidate for asymmetric synthesis.
-
Organometallic Chemistry
- This compound can be utilized in organometallic frameworks, contributing to the development of new materials with tailored properties for electronic and photonic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Amino-3-cyclopropanecarboxylic acid | Contains a cyclopropane ring | Potential neuroactive properties |
| 3-Aminoquinoline | Amino group attached to a quinoline | Antimicrobial activity |
| 4-Aminocyclohexanecarboxylic acid | Cyclohexane framework with an amino group | Used in pharmaceutical formulations |
This comparison highlights the distinct bicyclic structure of this compound, which may confer unique biological activities not present in other similar compounds.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.
Example Reaction:
Data from Patent Synthesis (Embodiment 5 ):
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl ester derivative (1 mmol) | 10 mL MeOH, 2 mL H₂O, 2 mmol NaOH, RT, overnight | Carboxylic acid | 89.3% |
Similar conditions in Embodiment 6 achieved a 92.9% yield, demonstrating reproducibility .
Acylation of the Amino Group
The primary amine reacts with acylating agents to form amides, enhancing solubility or enabling further functionalization.
Example Reaction:
Key Findings (Embodiment 10 ):
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Reagents: Acetic anhydride (2 mmol), triethylamine (3 mmol) in CH₂Cl₂.
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Outcome: Acetylated product isolated in 98% yield.
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Subsequent Reaction: Coupling with aniline using DCC/HOBt yielded an amide (85% yield) .
Reduction of the Ester Group
The ester functionality can be reduced to a primary alcohol, expanding utility in chiral synthesis.
General Reaction Pathway:
Notable Conditions :
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Reducing Agents: LiAlH₄ (for complete reduction) or NaBH₄ (selective reduction).
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Solvents: Ethereal solvents (e.g., THF) at 0°C to RT.
Substitution at the tert-Butyl Group
The tert-butyl group participates in nucleophilic substitution reactions, enabling diversification of the ester moiety.
Example Reaction:
Reported Reagents :
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Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide).
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Bases: K₂CO₃ or DBU in polar aprotic solvents (DMF, DMSO).
Diels-Alder Cycloaddition
The bicyclic scaffold serves as a diene or dienophile in [4+2] cycloadditions, enabling access to polycyclic architectures.
Key Observations :
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Reactivity is enhanced by electron-withdrawing groups on the dienophile.
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Stereochemical control is enforced by the rigid bicyclic structure, favoring endo selectivity .
Oxidation of the Amino Group
The amine can be oxidized to nitro or nitroso derivatives under controlled conditions.
Reagents and Outcomes :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | Nitro derivative |
| H₂O₂ | Catalytic Fe(III), RT | Hydroxylamine |
Suzuki-Miyaura Cross-Coupling
Though not explicitly documented for this compound, analogous azabicyclo systems undergo palladium-catalyzed coupling at halogenated positions.
Stereochemical Influence
The bicyclo[2.2.1]heptane framework imposes strict stereochemical constraints:
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Endo Preference: Reactions at bridgehead positions favor endo transition states, as seen in Diels-Alder adducts .
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Axial Chirality: The amino group’s axial position directs regioselectivity in substitutions.
Industrial and Pharmacological Relevance
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Pharmaceutical Intermediates: Hydrolysis and acylation products are precursors to neuraminidase inhibitors and kinase modulators .
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Material Science: Rigid bicyclic cores are leveraged in chiral ligand design for asymmetric catalysis .
This compound’s versatility underscores its value in synthetic organic chemistry, with documented protocols ensuring high yields and selectivity across diverse reaction landscapes .
Comparison with Similar Compounds
Amino vs. Hydroxy Derivatives :
- The amino group in the target compound facilitates nucleophilic reactions (e.g., amide bond formation) unavailable in hydroxy analogs .
- Hydroxy derivatives exhibit higher polarity and hydrogen-bonding capacity, making them suitable for enzyme inhibition but prone to rapid metabolic oxidation .
Stereochemical Impact :
- The (5S)-configuration optimizes binding to α7 nAChR, whereas exo-5-amino analogs show reduced affinity due to steric clashes .
- In tert-butyl (5Z)-5-hydroxyimino derivatives, the Z-configuration of the imino group influences tautomer stability and metal coordination .
Q & A
Basic: How is the stereochemistry of Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate determined in synthetic routes?
Answer:
The stereochemistry of this bicyclic compound is confirmed using X-ray crystallography to resolve spatial arrangements of chiral centers (e.g., C5 in the 5S configuration) . For intermediates, NMR spectroscopy (e.g., H, C, and NOESY) identifies coupling constants and spatial proximities between protons, while chiral chromatography (e.g., HPLC with chiral stationary phases) ensures enantiopurity . For example, the endo/exo configuration of substituents is validated via H NMR splitting patterns and NOE correlations .
Basic: What analytical techniques are recommended for characterizing intermediates during synthesis?
Answer:
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (e.g., >97% purity in ) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., CHNO, MW 212.28) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects functional groups (e.g., N-H stretch at ~3350 cm) .
Advanced: What are the common synthetic routes, and how do reaction conditions affect yield and purity?
Answer:
Two key routes are:
Multi-Step Bicyclization:
- Step 1: Formation of the 2-azabicyclo[2.2.1]heptane core via [3+2] cycloaddition or ring-closing metathesis .
- Step 2: Introduction of the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., NaCO/THF) .
- Step 3: Stereoselective amination at C5 using Mitsunobu or enzymatic resolution .
- Yields: 70–92% after column chromatography .
Chiral Auxiliary Approach:
- Uses chiral catalysts (e.g., Evans’ oxazaborolidines) to enforce (5S) configuration, achieving enantiomeric excess >98% .
Critical Factors:
- Temperature: Low temps (–70°C) prevent racemization during amination .
- Solvent: Polar aprotic solvents (e.g., THF) enhance Boc protection efficiency .
Advanced: How does the presence of amino and tert-butyl groups influence reactivity in derivatization?
Answer:
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Amino Group (-NH):
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tert-Butyl Ester:
- Acid Sensitivity: Cleaved under mild acidic conditions (e.g., TFA/DCM) to expose the secondary amine for further functionalization .
- Steric Shielding: Protects the bicyclic core from undesired ring-opening reactions .
Example: In , the amino group reacts with CS to form an isothiocyanate derivative (82% yield), demonstrating regioselectivity due to the rigid bicyclic structure .
Advanced: Are there contradictions in literature regarding synthetic pathways or biological activity?
Answer:
Synthetic Contradictions:
- Yields in Boc Protection: reports 92% yield using NaCO/THF, while other methods (e.g., DMAP catalysis) show lower yields (~75%) due to competing side reactions .
- Stereochemical Outcomes: Some protocols report epimerization at C5 under basic conditions, necessitating pH control (<8.5) .
Biological Activity:
- Limited direct studies on this compound, but structurally similar 2-azabicyclo[2.2.1]heptanes show varied enzyme inhibition (e.g., serine proteases vs. kinases) . Mechanistic discrepancies arise from differences in assay conditions (e.g., IC values under varying pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
